molecular formula C14H8FNO2 B6377960 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% CAS No. 1111120-74-1

4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95%

Cat. No. B6377960
CAS RN: 1111120-74-1
M. Wt: 241.22 g/mol
InChI Key: YWPWMSLAVGYLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% (4-CF-2FP) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of phenol, a type of aromatic hydrocarbon, and is characterized by its strong electron donating properties. 4-CF-2FP is a valuable compound for researchers due to its ability to be used as a reactant in a variety of chemical reactions, and its potential for use in biological and physiological applications.

Scientific Research Applications

4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis due to its strong electron donating properties, and has been used in the synthesis of a variety of organic compounds. It has also been used in the synthesis of polymers, which can be used in a variety of applications such as drug delivery systems and biocompatible materials. Additionally, 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been used in the development of fluorescent probes for the detection of metal ions and for the detection of biological molecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the electron donating properties of the compound allow it to interact with target molecules and alter their structure and function. This can result in a variety of biological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to be an effective insecticide. Additionally, it has been shown to be an effective antioxidant, and to possess anti-inflammatory and anti-cancer properties. Furthermore, it has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs, and to be an effective modulator of gene expression.

Advantages and Limitations for Lab Experiments

4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is a valuable compound for use in laboratory experiments due to its wide range of applications. It is a readily available compound, and can be easily synthesized in high yields. Additionally, it is relatively inexpensive and has a relatively low toxicity. However, it is important to note that 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is a reactive compound, and should be handled with care and stored in a cool, dry place.

Future Directions

The potential applications of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% are vast, and there are many possible future directions for research. One possible direction is to further explore the compound's potential as an antibacterial, antifungal, and insecticidal agent. Additionally, further research could be done to explore the compound's potential as an antioxidant and anti-inflammatory agent, as well as its potential as a modulator of gene expression. Furthermore, research could be done to explore the compound's potential as a drug metabolizing inhibitor, and its potential as a fluorescent probe for the detection of metal ions and biological molecules. Finally, further research could be done to explore the compound's potential as a reactant in the synthesis of polymers and other organic compounds.

Synthesis Methods

4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% can be synthesized through the reaction of 5-cyano-2-fluorophenol and formaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a Schiff base, which is then reduced to the desired product. This method has been used to synthesize 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% in yields of up to 95%.

properties

IUPAC Name

4-fluoro-3-(3-formyl-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-3-1-9(7-16)5-12(13)10-2-4-14(18)11(6-10)8-17/h1-6,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPWMSLAVGYLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685142
Record name 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111120-74-1
Record name 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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